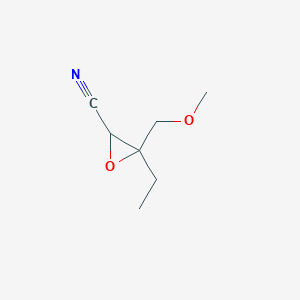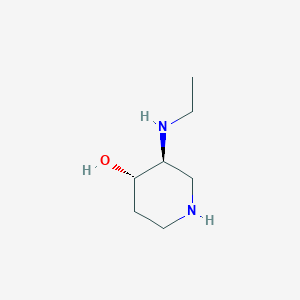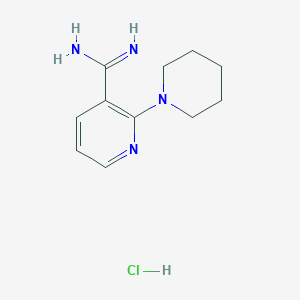![molecular formula C18H20N2O5 B15257417 2-[1-(Phenoxycarbonyl)pyrrolidin-3-yl]-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B15257417.png)
2-[1-(Phenoxycarbonyl)pyrrolidin-3-yl]-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Phenoxycarbonyl)pyrrolidin-3-yl]-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a phenoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Phenoxycarbonyl)pyrrolidin-3-yl]-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the oxazole ring and the phenoxycarbonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Phenoxycarbonyl)pyrrolidin-3-yl]-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(Phenoxycarbonyl)pyrrolidin-3-yl]-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Phenoxycarbonyl)pyrrolidin-3-yl]-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-ones and pyrrolidin-2,5-diones.
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazoles and oxazolines.
Phenoxycarbonyl Compounds: Compounds containing the phenoxycarbonyl group, such as phenoxyacetic acid derivatives.
Uniqueness
2-[1-(Phenoxycarbonyl)pyrrolidin-3-yl]-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H20N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(1-phenoxycarbonylpyrrolidin-3-yl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C18H20N2O5/c1-11(2)14-15(17(21)22)25-16(19-14)12-8-9-20(10-12)18(23)24-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,21,22) |
InChI Key |
QSRPZSLNEMVAOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(OC(=N1)C2CCN(C2)C(=O)OC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B15257386.png)
![3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B15257388.png)

![Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15257393.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B15257394.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde](/img/structure/B15257408.png)
![1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B15257409.png)
